molecular formula C17H12ClN3O3 B11353443 N-(4-carbamoylphenyl)-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide

N-(4-carbamoylphenyl)-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11353443
M. Wt: 341.7 g/mol
InChI Key: YTJGBTQSHNRZFH-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with a combination of carbamoyl, chlorophenyl, and oxazole groups, making it a versatile molecule for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the carbamoyl and chlorophenyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.

    Reduction: Reduction reactions can be used to convert specific groups within the molecule to more reactive forms.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water, depending on the reaction type.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(4-carbamoylphenyl)-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-carbamoylphenyl)-2-(4-chlorophenyl)quinoline-4-carboxamide: Shares similar structural features but differs in the core ring structure.

    Phenylboronic Pinacol Esters: Although not structurally identical, they share some functional group similarities and are used in related applications.

Uniqueness

N-(4-carbamoylphenyl)-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.

Properties

Molecular Formula

C17H12ClN3O3

Molecular Weight

341.7 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H12ClN3O3/c18-12-5-1-10(2-6-12)15-9-14(21-24-15)17(23)20-13-7-3-11(4-8-13)16(19)22/h1-9H,(H2,19,22)(H,20,23)

InChI Key

YTJGBTQSHNRZFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)C(=O)N)Cl

Origin of Product

United States

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